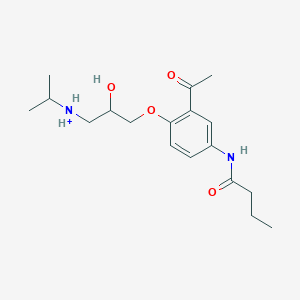
Luteolin-4'-o-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin-4'-O-beta-D-glucopyranoside is a glycosyloxyflavone that is luteolin substituted by a beta-D-glucopyranosyl residue at position 4' via a glycosidic linkage. It has been isolated from Olea europaea. It has a role as a plant metabolite. It is a glycosyloxyflavone, a monosaccharide derivative, a beta-D-glucoside and a trihydroxyflavone. It derives from a luteolin.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Luteolin-4'-O-glucoside has been investigated for its anti-inflammatory properties. In studies conducted on cellular models, such as lipopolysaccharide (LPS)-activated cells, luteolin derivatives including this compound showed inhibition of inflammatory responses through modulation of key signaling pathways like NF-κB, AP-1, and PI3K-Akt. These findings suggest that this compound can modulate cellular mechanisms underlying inflammation, making it a potential candidate for further research in anti-inflammatory therapies (Park & Song, 2013).
Antioxidant Effects
The antioxidant capacity of this compound has been highlighted in several studies. This flavonoid derivative exhibits potent radical scavenging activities, which contribute to its protective effects against oxidative stress-induced cellular damage. Such antioxidant properties are crucial for the potential use of this compound in preventing or treating diseases associated with oxidative stress (Lee et al., 2004).
Pharmacokinetics and Bioavailability
Research on the pharmacokinetics and bioavailability of this compound in animal models provides valuable insights into its metabolic fate and absorption. These studies suggest that this compound undergoes hydrolysis in the gastrointestinal tract to luteolin, which is then absorbed into the systemic circulation. Such findings are important for understanding the bioactive forms of this compound and its potential therapeutic applications (Lin et al., 2015).
Anti-Diabetic Potential
The anti-diabetic effects of this compound have been explored in experimental models of diabetes. Studies indicate that this compound can improve glucose homeostasis and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management. The mechanisms underlying these effects may involve modulation of glucose metabolism and insulin signaling pathways (Zang et al., 2016).
Eigenschaften
Molekularformel |
C21H20O11 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
UHNXUSWGOJMEFO-QNDFHXLGSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyme |
luteolin 4'-O-glucoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
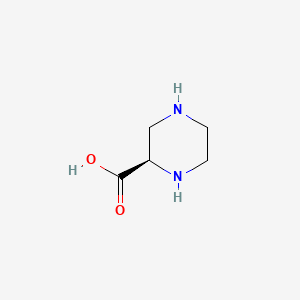
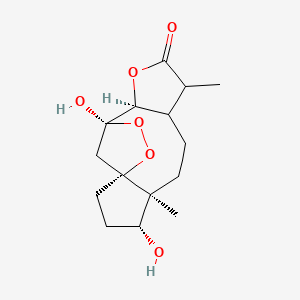


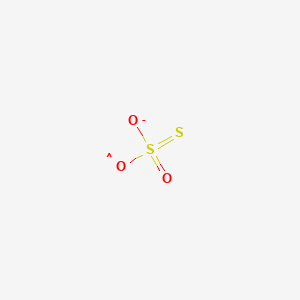
![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
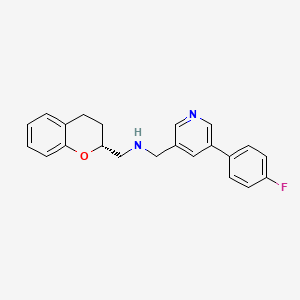
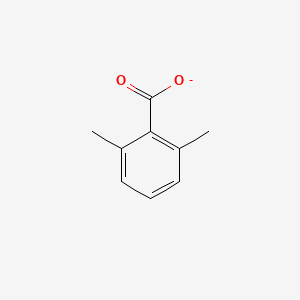
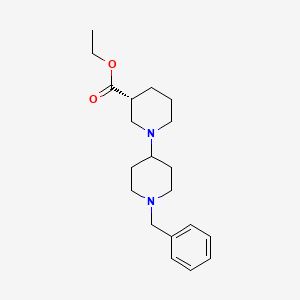

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
